molecular formula C13H18FN B15166071 6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline CAS No. 609354-34-9

6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15166071
CAS No.: 609354-34-9
M. Wt: 207.29 g/mol
InChI Key: FBCQENBSHLZJLO-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C₁₃H₁₈FN It is a fluorinated derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. The steps are as follows:

    Friedel-Crafts Acylation:

    Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride (LiAlH₄) or

Properties

CAS No.

609354-34-9

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

6-fluoro-4-methyl-2-propyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H18FN/c1-3-4-11-7-9(2)12-8-10(14)5-6-13(12)15-11/h5-6,8-9,11,15H,3-4,7H2,1-2H3

InChI Key

FBCQENBSHLZJLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C2=C(N1)C=CC(=C2)F)C

Origin of Product

United States

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